molecular formula C8H11NO2S B13636199 Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate

Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate

Cat. No.: B13636199
M. Wt: 185.25 g/mol
InChI Key: BSTUGKFLCCGLKN-ZETCQYMHSA-N
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Description

Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate is an organic compound with the molecular formula C8H11NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate typically involves the reaction of thiophene derivatives with amino acids or their esters. One common method is the reaction of thiophene-3-carboxylic acid with methylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:

  • **Oxid

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl (3S)-3-amino-3-thiophen-3-ylpropanoate

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m0/s1

InChI Key

BSTUGKFLCCGLKN-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CSC=C1)N

Canonical SMILES

COC(=O)CC(C1=CSC=C1)N

Origin of Product

United States

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